8-(sec-Butyl)-1H-purine-2,6(3H,7H)-dione
Description
8-(sec-Butyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a sec-butyl substituent at the 8-position and two ketone groups at positions 2 and 5. Purine diones are structurally related to xanthine alkaloids like caffeine and theophylline, which are known for their diverse pharmacological activities.
Properties
Molecular Formula |
C9H12N4O2 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
8-butan-2-yl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2/c1-3-4(2)6-10-5-7(11-6)12-9(15)13-8(5)14/h4H,3H2,1-2H3,(H3,10,11,12,13,14,15) |
InChI Key |
LSPCWUIZZAFVFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC2=C(N1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(sec-Butyl)-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of a purine derivative. One common method is the reaction of 8-bromopurine with sec-butyl lithium in an anhydrous solvent such as tetrahydrofuran. The reaction is carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of 8-(sec-Butyl)-1H-purine-2,6(3H,7H)-dione may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(sec-Butyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
8-(sec-Butyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(sec-Butyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The sec-butyl group can influence the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with nucleic acids, affecting processes such as replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 8-(sec-Butyl)-1H-purine-2,6(3H,7H)-dione vary in substituents at the 8-position, which significantly alter physicochemical properties and biological activities. Below is a systematic comparison:
Substituent Diversity and Physicochemical Properties
Key Observations:
- The sec-butyl group likely confers intermediate lipophilicity compared to smaller groups (e.g., methylpyridin-2-yloxy in 3j).
- Thermal Stability : Higher melting points (e.g., 195–197°C for 73f) correlate with rigid aromatic substituents, whereas flexible alkyl chains (e.g., triazolylmethoxy in 22i) lower melting points (117–119°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
